

Application Notes and Protocols for Amino-PEG12-CH₂COOH in PROTAC Synthesis

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Compound of Interest

Compound Name: Amino-PEG12-CH₂COOH

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker is a critical component of a PROTAC's design, significantly influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are widely employed in PROTAC development due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize the ternary complex formation between the POI and the E3 ligase.[3][4][5] **Amino-PEG12-CH₂COOH** is a bifunctional PEG linker featuring a terminal amine and a carboxylic acid, providing versatile handles for sequential conjugation to the POI and E3 ligase ligands.[6]

These application notes provide detailed protocols and supporting data for the effective utilization of **Amino-PEG12-CH₂COOH** in the synthesis of potent and selective PROTACs.

Data Presentation

The length of the PEG linker is a crucial parameter in optimizing the degradation efficiency of a PROTAC. The following table summarizes representative data from a study on Bruton's tyrosine kinase (BTK) degraders, illustrating the impact of varying PEG linker lengths on degradation potency (DC50) and maximal degradation (Dmax). While the exact **Amino-PEG12-CH2COOH** linker was not used in this specific study, the data for a PROTAC with a 12-atom linker provides a relevant reference point.

PROTAC Linker Composition	Linker Length (atoms)	DC50 (nM)	Dmax (%)
PEG2	8	>5000	<20
PEG3	11	840	65
PEG4 (similar to PEG12)	14	120	>90
PEG5	17	250	85
PEG6	20	480	70

Table 1: Representative data showing the effect of PEG linker length on the degradation of BTK. The optimal degradation is observed with a linker of approximately 14 atoms, similar in length to a 12-unit PEG chain. Data is compiled for illustrative purposes based on trends observed in published studies.

Experimental Protocols

The synthesis of a PROTAC using **Amino-PEG12-CH2COOH** typically involves a stepwise approach, sequentially conjugating the linker to the E3 ligase ligand and the POI ligand. The following protocols outline a general strategy for the synthesis of a VHL-based PROTAC.

Protocol 1: Synthesis of VHL Ligand-Linker Intermediate

This protocol describes the coupling of the **Amino-PEG12-CH2COOH** linker to a von Hippel-Lindau (VHL) E3 ligase ligand. It is assumed that the VHL ligand has a free amine group for conjugation and that other reactive functionalities are appropriately protected.

Materials:

- VHL E3 ligase ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
- **Amino-PEG12-CH2COOH**
- N,N'-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

- **Dissolution:** Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.
- **Activation of Linker:** In a separate flask, dissolve **Amino-PEG12-CH2COOH** (1.2 eq), PyBOP (1.3 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid of the linker.
- **Coupling Reaction:** Add the activated linker solution dropwise to the VHL ligand solution. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the VHL ligand-PEG12-amine intermediate.
- Characterization: Confirm the structure and purity of the product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the final coupling of the VHL ligand-linker intermediate with a POI ligand that has a free carboxylic acid group.

Materials:

- VHL ligand-PEG12-amine intermediate (from Protocol 1)
- POI ligand with a free carboxylic acid group
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N'-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid for HPLC)

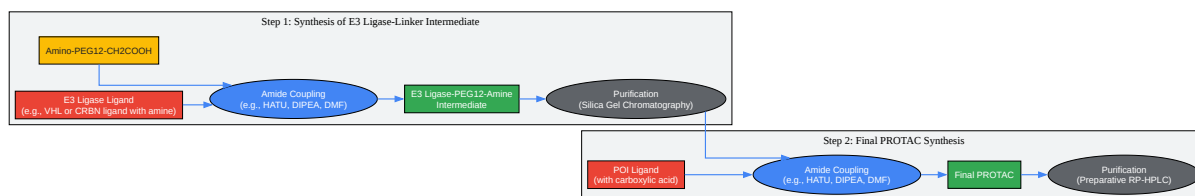
Procedure:

- Dissolution: Dissolve the POI ligand with a carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 20 minutes.
- Coupling Reaction: Add the VHL ligand-PEG12-amine intermediate (1.1 eq) to the reaction mixture. Stir at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
- Purification: Upon completion, purify the crude reaction mixture directly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

- Lyophilization: Lyophilize the fractions containing the pure PROTAC to obtain the final product as a white solid.
- Characterization: Confirm the structure, purity, and identity of the final PROTAC using ^1H NMR, ^{13}C NMR, HRMS, and analytical HPLC.

Mandatory Visualizations

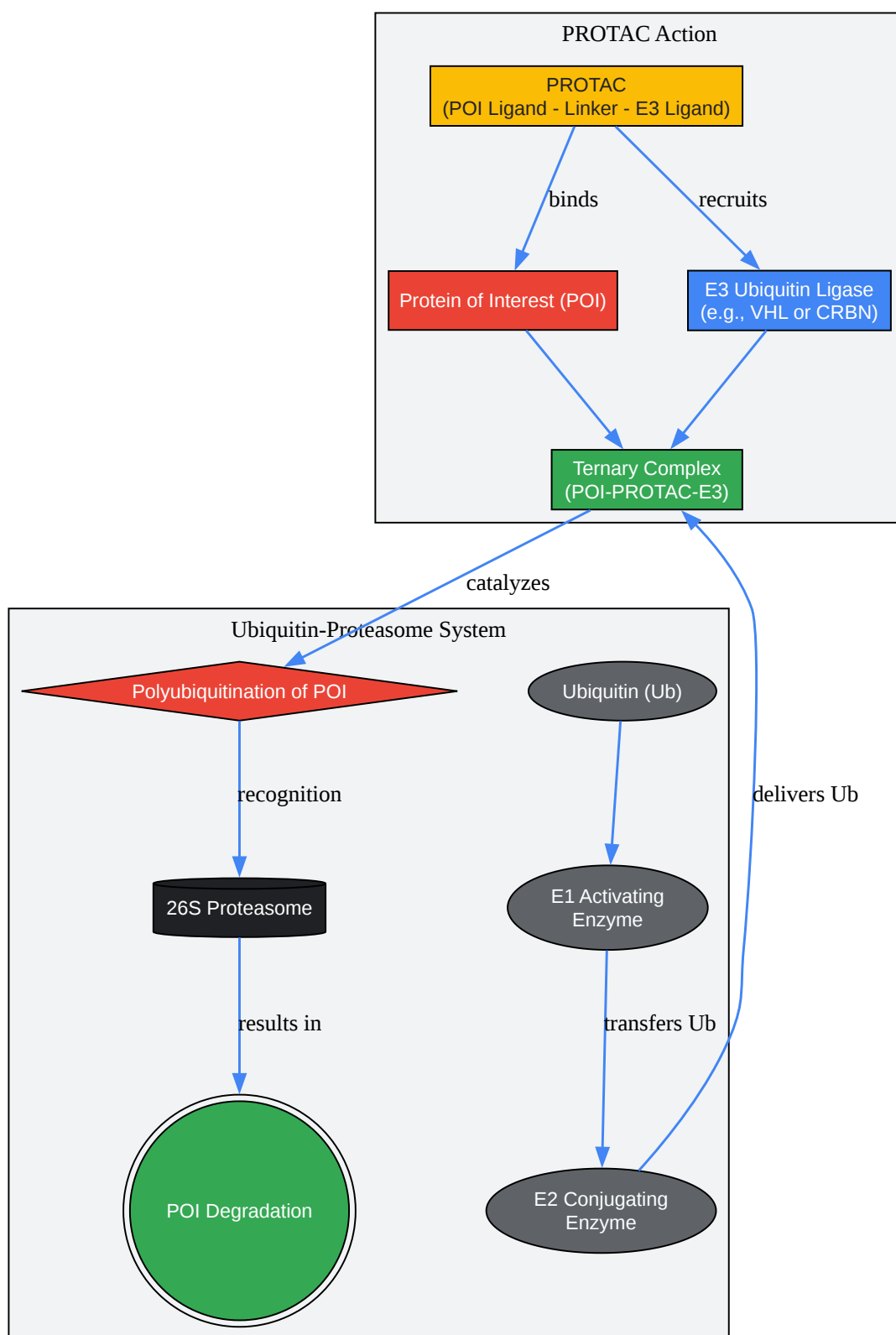
PROTAC Synthesis Workflow



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Caption: General workflow for the synthesis of a PROTAC using **Amino-PEG12-CH₂COOH**.

PROTAC-Mediated Protein Degradation Signaling Pathway



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